LogP Differentiation: N-(2-Hydroxypropyl)methanesulfonamide vs. 3-Hydroxypropyl Isomer
N-(2-Hydroxypropyl)methanesulfonamide (CAS 1154107-96-6) exhibits a computed LogP of -1.0836, representing a quantifiable difference in lipophilicity compared to its positional isomer N-(3-hydroxypropyl)methanesulfonamide (CAS 52177-30-7), which has a reported LogP of -1.24 . This ΔLogP of approximately +0.15 log units for the 2-hydroxypropyl derivative indicates marginally greater lipophilicity, which can influence membrane permeability predictions and solvent partitioning behavior in biphasic reaction systems. In the context of building block selection for lead optimization, even small LogP differences can alter predicted oral absorption and distribution profiles when the scaffold is incorporated into larger molecules .
| Evidence Dimension | Octanol-Water Partition Coefficient (Computed LogP) |
|---|---|
| Target Compound Data | LogP = -1.0836 |
| Comparator Or Baseline | N-(3-hydroxypropyl)methanesulfonamide (CAS 52177-30-7): LogP = -1.24 |
| Quantified Difference | ΔLogP = +0.15 log units (target compound is less polar/more lipophilic) |
| Conditions | Computed values from chemical database entries; experimental validation not available |
Why This Matters
This LogP difference, while numerically modest, is sufficient to alter predicted pharmacokinetic behavior and solvent selection in synthetic workflows, making direct substitution inadvisable without experimental verification.
